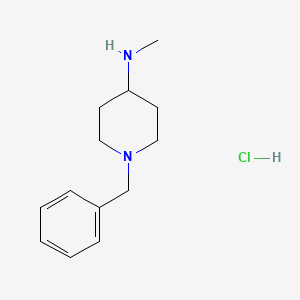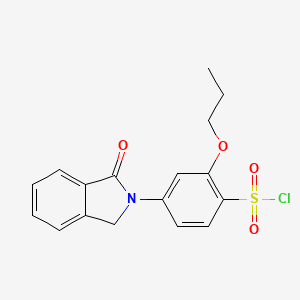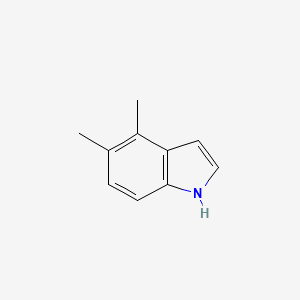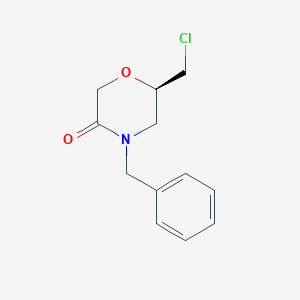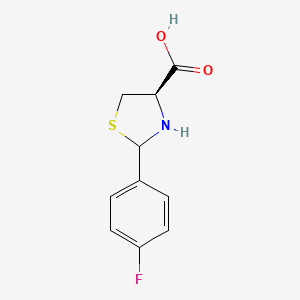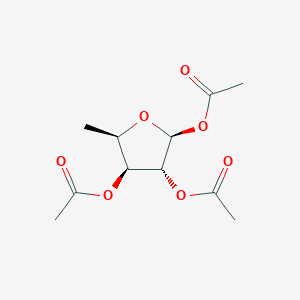
(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate
Übersicht
Beschreibung
“(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate” is a complex organic compound. The (2S,3R,4S,5R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “S” and “R” notations are used to denote the configuration of the chiral centers in the molecule . The numbers (2, 3, 4, 5) refer to the carbon atoms in the molecule that are chiral centers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The “triyl triacetate” part indicates that there are three acetate groups attached to the ring. The “5-methyl” indicates that there is a methyl group attached to the 5th carbon of the ring .Wissenschaftliche Forschungsanwendungen
Sustainable Chemistry and Biofuel Research
One area of interest is the conversion of plant biomass into valuable chemicals and biofuels. Chernyshev, Kravchenko, and Ananikov (2017) explored the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, highlighting its potential as a renewable feedstock for various chemical industries. This research suggests a growing interest in transforming biomass into high-value chemicals, where compounds like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" could play a role as intermediates or end products in synthesizing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical and Bioactive Compound Synthesis
The synthesis and pharmacological evaluation of bioactive heterocyclic compounds are of significant interest. Makki, Abdel-Rahman, and Alharbi (2019) reviewed the synthesis, chemical reactivities, and biological activities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives, emphasizing their importance in medicinal chemistry due to their diverse biological activities. Such research underlines the potential of structurally complex molecules, similar to the target compound, in drug development and bioactive material synthesis (Makki, Abdel-Rahman, & Alharbi, 2019).
Antimicrobial and Antitumor Applications
Research into novel heterocyclic compounds for antimicrobial and antitumor applications remains a critical area. The development of new triazole derivatives, as reported by Ferreira et al. (2013) , exemplifies the ongoing search for new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These studies highlight the pharmaceutical industry's interest in novel synthetic routes and biological evaluations of potential uses for these compounds, potentially including derivatives like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-LILFMRJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




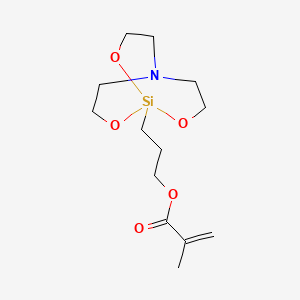
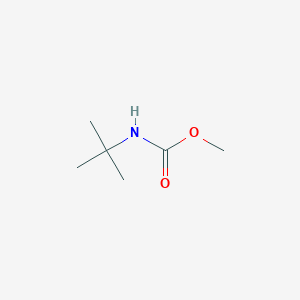
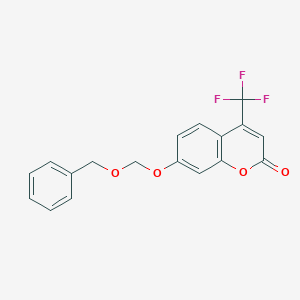
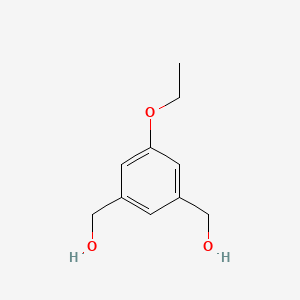
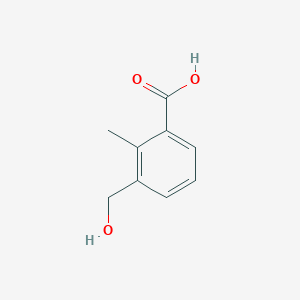
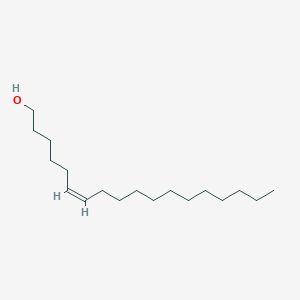
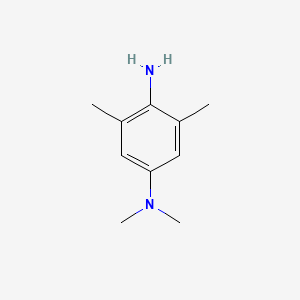
![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)
